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Compound of Interest

Compound Name:
(3-Chloroisoquinolin-5-yl)boronic

acid

CAS No.: 1429665-44-0

Cat. No.: B1473488

Get Quote

In the landscape of modern medicinal chemistry, the convergence of privileged heterocyclic

scaffolds with versatile synthetic handles represents a cornerstone of efficient drug discovery.

(3-Chloroisoquinolin-5-yl)boronic acid is a prime exemplar of this principle, merging the

biologically significant isoquinoline core with the synthetically powerful boronic acid moiety. The

isoquinoline framework is a common feature in numerous natural products and approved

pharmaceuticals, valued for its ability to present substituents in a defined three-dimensional

arrangement for optimal target engagement.

Boronic acids, once considered mere chemical curiosities, have risen to prominence as

indispensable tools in organic synthesis and have emerged as a unique pharmacophore in

their own right.[1][2] Their low toxicity, environmental friendliness (degrading to benign boric

acid), and remarkable versatility in carbon-carbon bond-forming reactions have secured their

status as essential building blocks.[1][3][4] The approval of several boronic acid-containing

drugs, including the proteasome inhibitor Bortezomib (Velcade®), has vanquished early

concerns about their stability and has spurred a surge in their incorporation into drug discovery

programs.[2][4][5]
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This guide serves as a technical resource for researchers, chemists, and drug development

professionals, providing in-depth insights into the physicochemical properties, synthesis,

handling, and strategic application of (3-Chloroisoquinolin-5-yl)boronic acid. We will delve

into the causality behind experimental choices, present validated protocols, and explore

advanced strategies to harness the full synthetic potential of this valuable reagent.

Physicochemical Properties and Strategic Handling
A comprehensive understanding of a reagent's properties is fundamental to its successful

application. The key physicochemical data for (3-Chloroisoquinolin-5-yl)boronic acid are

summarized below.

Property Value Reference

Molecular Weight 207.42 g/mol [6]

CAS Number 1429665-44-0 [6]

Molecular Formula C₉H₇BClNO₂ [6]

Appearance
Typically an off-white to pale

yellow solid
Supplier Data

SMILES
OB(C1=CC=CC2=C1C=C(Cl)

N=C2)O
[6]

Recommended Storage Inert atmosphere, 2-8°C [6]

Expert Handling and Stability Considerations
While boronic acids are generally stable solids, their handling requires attention to two primary

decomposition pathways: dehydration to form cyclic boroxines and protodeboronation.

Boroxine Formation: Boronic acids can reversibly lose water to form a cyclic trimer anhydride

known as a boroxine.[1][7] This is often a benign equilibrium, and for many applications like

the Suzuki-Miyaura coupling, the boroxine is equally reactive as the monomeric acid.

However, this dehydration can alter the material's physical properties and molecular weight,

which is a critical consideration for reactions requiring precise stoichiometry. Storing the
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compound under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or refrigerator

minimizes this process.[6]

Caption: Equilibrium between boronic acid and its boroxine anhydride.

Protodeboronation: The carbon-boron bond is susceptible to cleavage by proton sources,

particularly under basic conditions or in the presence of transition metal catalysts.[8][9] This

side reaction yields the corresponding unsubstituted heteroarene (3-chloroisoquinoline in this

case), consuming the starting material and reducing reaction yield. For heteroaryl boronic

acids, the electronic nature of the ring can influence the rate of this undesired pathway.

Careful selection of reaction conditions (base, solvent, temperature) is crucial to minimize

protodeboronation.

Synthesis and Quality Control
The synthesis of (3-Chloroisoquinolin-5-yl)boronic acid typically proceeds from a

corresponding halo-isoquinoline precursor. A common and effective laboratory-scale method

involves a lithium-halogen exchange followed by quenching with a trialkyl borate.

Synthetic Workflow

5-Bromo-3-chloroisoquinoline Lithium-Halogen Exchange
(e.g., n-BuLi, THF, -78°C)

5-Lithio-3-chloroisoquinoline
(In situ)

Borylation
(Triisopropyl borate) Boronic Ester Intermediate Aqueous Acidic Workup

(e.g., HCl or NH₄Cl) (3-Chloroisoquinolin-5-yl)boronic acid

Click to download full resolution via product page

Caption: General synthetic workflow for the target boronic acid.

Step-by-Step Synthesis Protocol
This protocol is a representative method and should be performed by trained personnel with

appropriate safety precautions.

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-3-chloroisoquinoline (1.0 eq).

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.1 M).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe,

ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C

for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again

maintaining a temperature below -70 °C.

Warming: After the addition is complete, allow the reaction to warm slowly to room

temperature and stir overnight.

Quenching & Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition

of saturated aqueous ammonium chloride solution or 1 M HCl. Stir vigorously for 1-2 hours to

hydrolyze the boronic ester.

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent

such as ethyl acetate (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by trituration with a

solvent mixture (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Quality Control
¹H NMR: Confirms the structure and purity by assessing the chemical shifts and integration

of aromatic protons.

LC-MS: Provides the mass of the parent ion, confirming the molecular weight, and assesses

purity by UV trace.[6]

Core Application: The Suzuki-Miyaura Cross-
Coupling
The premier application for (3-Chloroisoquinolin-5-yl)boronic acid is the palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction, a robust method for forming C(sp²)-C(sp²) bonds.[10]
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This reaction is a workhorse in pharmaceutical synthesis due to its high functional group

tolerance and predictable reactivity.[11]

Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive

elimination.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.[10]
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Field-Proven Protocol for Coupling with an Aryl Bromide
This protocol is tailored for coupling (3-Chloroisoquinolin-5-yl)boronic acid with a generic

aryl bromide, addressing challenges common to heteroaromatic substrates.

Reagent Preparation: In a reaction vial, combine the aryl bromide (1.0 eq), (3-
Chloroisoquinolin-5-yl)boronic acid (1.2-1.5 eq), and a suitable base such as potassium

carbonate (K₂CO₃, 2.0-3.0 eq) or cesium carbonate (Cs₂CO₃). The use of a slight excess of

the boronic acid compensates for potential decomposition.

Catalyst/Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a

more active pre-catalyst system like Pd₂(dba)₃ (1-2 mol%) combined with a specialized

ligand such as SPhos or XPhos (2-4 mol%). The choice of ligand is critical; bulky, electron-

rich phosphine ligands often accelerate the reductive elimination step and prevent catalyst

deactivation by the isoquinoline nitrogen.[8]

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-

dioxane or toluene with water (e.g., 4:1 ratio) is common. The water is essential for activating

the boronic acid and facilitating the transmetalation step.

Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen

through it for 10-15 minutes, or by using several freeze-pump-thaw cycles. This is crucial to

prevent oxidation of the Pd(0) catalyst.

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with

vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with

water and an organic solvent (e.g., ethyl acetate), and separate the layers. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude

product via flash column chromatography.

Advanced Strategy: In Situ Release from Air-Stable
Surrogates
For particularly challenging substrates or to improve shelf-life and handling precision, boronic

acids can be converted into more stable derivatives. N-methyliminodiacetic acid (MIDA)
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boronates are exceptionally stable, crystalline solids that are compatible with a wide range of

reaction conditions, including chromatography.[9] They are designed for the slow release of the

active boronic acid under the basic, aqueous conditions of the Suzuki-Miyaura coupling, which

can be highly advantageous.

This strategy minimizes the concentration of the free boronic acid at any given time, effectively

suppressing decomposition pathways like protodeboronation and leading to higher yields,

especially in complex syntheses.[9]

Conclusion
(3-Chloroisoquinolin-5-yl)boronic acid is more than a simple chemical; it is a strategic tool

for the efficient construction of complex molecular architectures. Its utility is rooted in the

proven pharmacological relevance of the isoquinoline scaffold and the unparalleled synthetic

power of the boronic acid group. By understanding its fundamental properties, mastering its

handling, and applying optimized protocols for its cornerstone reaction—the Suzuki-Miyaura

coupling—researchers can significantly accelerate the discovery and development of novel

therapeutics. The continued evolution of strategies, such as the use of stabilizing surrogates,

further expands the horizon for this versatile and indispensable building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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